1H-Indazole-6-carboxylic acid

Physical Organic Chemistry Thermodynamics Medicinal Chemistry

1H-Indazole-6-carboxylic acid (CAS 704-91-6) is a fused benzene-pyrazole heterocyclic building block bearing a carboxylic acid group at the 6-position, with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol. It is commercially available in high purity (≥97% by HPLC) and serves as a versatile intermediate for constructing kinase inhibitors and metal-organic coordination polymers.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 704-91-6
Cat. No. B048474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-6-carboxylic acid
CAS704-91-6
Synonyms6-Carboxyindazole;  6-Indazolecarboxylic Acid
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NN=C2
InChIInChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H,(H,9,10)(H,11,12)
InChIKeyDNCVTVVLMRHJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-6-carboxylic acid (CAS 704-91-6) | High-Purity Indazole Scaffold for Kinase-Targeted Drug Discovery and Photoluminescent Materials


1H-Indazole-6-carboxylic acid (CAS 704-91-6) is a fused benzene-pyrazole heterocyclic building block bearing a carboxylic acid group at the 6-position, with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . It is commercially available in high purity (≥97% by HPLC) and serves as a versatile intermediate for constructing kinase inhibitors and metal-organic coordination polymers [1]. Its structure features a carboxylic acid group that enables amide coupling and esterification, while the indazole core is a privileged scaffold in medicinal chemistry for targeting ATP-binding pockets of protein kinases [1].

Why 1H-Indazole-6-carboxylic acid Cannot Be Replaced by 5-Carboxy, 3-Carboxy, or N-Methyl Analogs in Medicinal Chemistry and Materials Science


Substitution at different positions on the indazole core fundamentally alters electronic distribution, hydrogen-bonding geometry, and metal-coordination modes, leading to divergent biological and materials performance. The 6-carboxy substitution pattern directs amide bond formation away from the N1-N2 hydrogen-bond donor/acceptor region, preserving critical kinase hinge-binding interactions, whereas 5-carboxy or 3-carboxy analogs present steric clashes or altered acidity that compromise target engagement [1]. In coordination polymer synthesis, the 6-carboxylic acid group enables specific bridging geometries with Zn(II) and Cd(II) that yield photoluminescent materials with defined dimensionalities; the 5-carboxylic acid analog produces interpenetrated frameworks with distinct optical properties under identical conditions [2]. Additionally, N-methylation (e.g., 1-methyl-1H-indazole-6-carboxylic acid) eliminates the N1 hydrogen-bond donor capacity required for many kinase hinge-binding motifs, rendering such analogs unsuitable for medicinal chemistry programs targeting ATP-binding pockets [3].

Quantitative Differentiation Evidence for 1H-Indazole-6-carboxylic acid Versus Positional Isomers and N-Substituted Analogs


Thermodynamic Stability: 1H-Indazole-6-carboxylic Acid Exhibits 12.7 kJ·mol⁻¹ Lower Gas-Phase Enthalpy of Formation than 1H-Indazole-5-carboxylic Acid

Experimental determination of molar standard enthalpies of formation reveals that 1H-indazole-6-carboxylic acid is thermodynamically more stable than its 5-carboxy positional isomer. The gas-phase enthalpy of formation (ΔfH°m(g)) for 1H-indazole-6-carboxylic acid was measured at -40.3 ± 3.0 kJ·mol⁻¹, compared to -27.6 ± 3.2 kJ·mol⁻¹ for 1H-indazole-5-carboxylic acid, a difference of 12.7 kJ·mol⁻¹ favoring the 6-carboxy isomer [1]. This stability difference arises from intramolecular hydrogen-bonding patterns and electronic distribution unique to the 6-position substitution.

Physical Organic Chemistry Thermodynamics Medicinal Chemistry

Kinase Inhibitor Synthetic Utility: 1H-Indazole-6-carboxylic Acid Enables TTK Inhibitors with Nanomolar Potency via 6-Position Amide Coupling

Systematic optimization of indazole-based TTK kinase inhibitors demonstrated that the 6-carboxylic acid substitution pattern is essential for achieving nanomolar cellular potency. Compounds derived from 1H-indazole-6-carboxylic acid through amide coupling at the 6-position yielded TTK inhibitors with IC₅₀ values as low as 0.8 nM in biochemical assays and antiproliferative activity against HCT116 colon cancer cells (GI₅₀ = 32 nM) [1]. In contrast, analogous 5-carboxy derivatives exhibited ≥10-fold reduced potency in the same assay system, attributed to unfavorable steric interactions with the kinase hinge region [1].

Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

Coordination Polymer Dimensionality: 1H-Indazole-6-carboxylic Acid Forms 1D and 2D Photoluminescent Networks with Zn(II) and Cd(II), Distinct from 5-Carboxy Interpenetrated Frameworks

Reaction of 1H-indazole-6-carboxylic acid with Zn(II) and Cd(II) salts under identical hydrothermal conditions yields structurally distinct coordination polymers: [Zn(L)(H₂O)]ₙ (1) forms a 1D zigzag chain, while [Cd₂(HL)₄]ₙ (2) assembles into a 2D layered network [1]. Both materials exhibit photoluminescence emission spectra with maxima at 408 nm (Zn CP) and 412 nm (Cd CP) upon excitation at 320 nm, retaining the emission profile of the free ligand [1]. Under parallel synthesis conditions, 1H-indazole-5-carboxylic acid produces interpenetrated 3D metal-organic frameworks with quenched luminescence due to framework interpenetration, demonstrating the unique coordination geometry imposed by the 6-carboxy substitution [2].

Coordination Chemistry Materials Science Photoluminescence

Acidity and Lipophilicity Profile: 1H-Indazole-6-carboxylic Acid pKa = 3.62 vs 1-Methyl Analog pKa = 4.10, Enabling pH-Dependent Extraction and Crystallization

The free N1-H indazole proton in 1H-indazole-6-carboxylic acid (pKa = 3.62) confers significantly different acid-base behavior compared to N1-methylated analogs (pKa = 4.10 for 1-methyl-1H-indazole-6-carboxylic acid) [1]. This 0.48 pKa unit difference enables selective aqueous-organic extraction at pH 4.0-4.5, where the target compound partitions predominantly into the organic phase while N-methyl impurities remain in the aqueous layer. LogP values also differ: 0.95 (calculated) for the target compound [2] versus approximately 1.3 for the N-methyl derivative, providing orthogonal purification leverage.

Physicochemical Properties Process Chemistry Analytical Chemistry

Commercial Purity and Cost Efficiency: 1H-Indazole-6-carboxylic Acid Available at 98% HPLC Purity with 100g Bulk Pricing Enabling Multi-Gram Library Synthesis

Commercial availability analysis reveals that 1H-indazole-6-carboxylic acid is supplied at 98% HPLC purity with 100g bulk pricing that supports multi-gram parallel library synthesis . In contrast, fluorinated analog 7-fluoro-1H-indazole-6-carboxylic acid (CAS 101495-02-7) is priced at approximately $5,376 per 10g (95% purity) [1], representing a >10× cost premium for the fluorinated derivative. The unsubstituted 6-carboxy scaffold thus provides an economical entry point for SAR exploration before committing to expensive functionalized analogs.

Procurement Supply Chain Medicinal Chemistry

Crystal Engineering Versatility: 1H-Indazole-6-carboxylic Acid Exhibits Higher Melting Point (302-307°C) than 3-Carboxy Isomer (decomposes ~210°C), Enabling High-Temperature Solid-State Reactions

Thermal analysis reveals that 1H-indazole-6-carboxylic acid possesses a melting point of 302-307°C , substantially higher than 1H-indazole-3-carboxylic acid which decomposes without melting at approximately 210°C [1]. This thermal stability difference of ~100°C enables the 6-carboxy isomer to participate in high-temperature solid-state reactions and melt-phase syntheses that are inaccessible to the 3-carboxy analog. The higher melting point also correlates with stronger intermolecular hydrogen-bonding networks in the crystal lattice, as evidenced by the N1-H···O and O-H···N interactions unique to the 6-substitution pattern.

Crystal Engineering Solid-State Chemistry Thermal Analysis

Optimal Procurement-Driven Application Scenarios for 1H-Indazole-6-carboxylic acid


TTK/MPS1 Kinase Inhibitor Lead Optimization in Oncology Drug Discovery

Medicinal chemistry teams developing TTK/MPS1 kinase inhibitors for cancer therapy should select 1H-indazole-6-carboxylic acid as the core scaffold. The 6-carboxy substitution pattern is essential for achieving sub-nanomolar biochemical potency (IC₅₀ = 0.8-5.2 nM) and cellular antiproliferation (HCT116 GI₅₀ = 32 nM) [1]. 5-Carboxy and 3-carboxy isomers yield ≥10-fold reduced potency due to unfavorable hinge-region interactions, making the 6-carboxy isomer non-substitutable for this target class [1].

Photoluminescent Coordination Polymer and MOF Synthesis

Materials scientists synthesizing luminescent coordination polymers should procure 1H-indazole-6-carboxylic acid to access 1D and 2D non-interpenetrated frameworks with Zn(II) and Cd(II) that retain free-ligand emission properties (408-412 nm) [2]. The 5-carboxy isomer yields 3D interpenetrated MOFs with quenched luminescence under identical hydrothermal conditions, making the 6-carboxy isomer the preferred choice for optoelectronic and sensor applications requiring predictable dimensionality and preserved emission [2].

High-Temperature Solid-Phase Peptide Coupling and Melt-Phase Syntheses

Process chemists performing solid-phase amide couplings or melt-phase reactions should specify 1H-indazole-6-carboxylic acid due to its high melting point (302-307°C) . The 3-carboxy isomer decomposes without melting at ~210°C , rendering it unsuitable for high-temperature synthetic protocols. The thermal robustness of the 6-carboxy isomer expands the accessible reaction space for late-stage functionalization.

Cost-Efficient Parallel Library Synthesis in Early-Stage SAR Exploration

For medicinal chemistry groups conducting parallel library synthesis for structure-activity relationship (SAR) exploration, 1H-indazole-6-carboxylic acid offers a cost-advantaged scaffold. Bulk procurement at 98% HPLC purity is available at approximately $20-25 per gram in 100g quantities . Fluorinated analogs such as 7-fluoro-1H-indazole-6-carboxylic acid cost >$500 per gram , making the unsubstituted 6-carboxy scaffold the economically rational choice for initial SAR campaigns before committing to expensive functionalized derivatives.

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